Lithium metaphosphate
Description
Structure
2D Structure
Properties
CAS No. |
13762-75-9 |
|---|---|
Molecular Formula |
HLiO3P |
Molecular Weight |
86.9 g/mol |
InChI |
InChI=1S/Li.HO3P/c;1-4(2)3/h;(H,1,2,3) |
InChI Key |
AKZOYHUYFBJCSM-UHFFFAOYSA-N |
SMILES |
[Li+].[O-]P(=O)=O |
Canonical SMILES |
[Li].OP(=O)=O |
Other CAS No. |
13762-75-9 |
Pictograms |
Irritant |
Origin of Product |
United States |
Advanced Structural Characterization of Lithium Metaphosphate Architectures
X-ray Diffraction (XRD) Analysis for Crystalline and Amorphous Phases
X-ray diffraction (XRD) stands as a fundamental, non-destructive technique for probing the atomic and molecular structure of materials. It is indispensable for distinguishing between crystalline and amorphous phases of lithium metaphosphate and for determining detailed structural parameters.
Phase Purity and Crystallographic Structure Determination
The primary application of XRD in the study of this compound is the identification of its crystalline form and the assessment of phase purity. For crystalline LiPO₃, the diffraction pattern consists of a series of sharp peaks, with their positions and intensities acting as a fingerprint for its specific crystal structure.
Research has established that crystalline this compound adopts a monoclinic structure. mdpi.comresearchgate.net The arrangement of atoms is defined by the P2/n space group. researchgate.net This structure consists of infinite chains of corner-sharing PO₄ tetrahedra, with lithium ions situated between them. The precise crystallographic parameters are essential for theoretical modeling and for understanding the material's properties.
In contrast to crystalline materials, amorphous this compound, often found in glass or thin-film forms, lacks long-range atomic order. This results in an XRD pattern characterized by broad, diffuse humps rather than sharp diffraction peaks. researchgate.net The presence of these broad features can confirm the amorphous nature of a sample.
Assessing phase purity is critical, as synthesis processes can sometimes yield secondary phases, such as lithium orthophosphate (Li₃PO₄) or lithium pyrophosphate (Li₄P₂O₇). researchgate.net XRD is highly sensitive to the presence of such crystalline impurities, which would appear as additional, distinct sets of diffraction peaks in the pattern. researchgate.net
Table 1: Crystallographic Data for Monoclinic this compound (LiPO₃)
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
|---|---|---|---|---|---|
| Monoclinic | P2/n | 13.074 | 5.4068 | 16.452 | 99.00 |
Data sourced from crystallography reports. researchgate.net
Lattice Parameter Refinement
For crystalline this compound, a more detailed structural analysis can be achieved through lattice parameter refinement, commonly performed using the Rietveld method. azom.comresearchgate.net This powerful technique involves fitting a calculated theoretical diffraction pattern to the entire experimental XRD profile. youtube.com
The refinement process adjusts various parameters of the structural model, including the lattice parameters (a, b, c, and β for a monoclinic system), atomic positions within the unit cell, and peak shape functions, to achieve the best possible match with the measured data. youtube.com A successful Rietveld refinement yields highly accurate and precise lattice parameters, providing deep insights into the material's crystal structure. This level of detail is crucial for understanding how factors like synthesis conditions or doping might induce subtle structural changes.
Analysis of Deviations from Ideal Stoichiometry
Non-stoichiometric compounds are those in which the elemental composition deviates from the proportions predicted by their ideal chemical formula. mdpi.comdtu.dk These deviations arise from crystal defects, such as vacancies (missing atoms) or interstitials (extra atoms in the lattice). mdpi.com In the case of this compound, this could manifest as a slight excess or deficiency of lithium or oxygen, represented as Li₁±xPO₃ or LiPO₃±y.
XRD is a key technique for detecting the structural consequences of non-stoichiometry. Deviations from the ideal Li:P:O ratio can cause changes in the unit cell dimensions. These changes are observable as shifts in the positions of the XRD peaks. By precisely determining the lattice parameters through refinement, it's possible to infer compositional variations. Furthermore, significant non-stoichiometry can sometimes lead to the formation of secondary impurity phases, which are also detectable by XRD. researchgate.net While specific studies on non-stoichiometry in LiPO₃ are not extensively documented, analysis of related compounds like lithium iron phosphate (B84403) (LiFePO₄) demonstrates that XRD can effectively track stoichiometry-related structural changes.
Electron Microscopy for Morphological and Microstructural Elucidation
While XRD provides crystallographic information, electron microscopy techniques are essential for visualizing the physical form and fine details of this compound particles and structures.
Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Distribution
Scanning Electron Microscopy (SEM) is a vital tool for examining the surface topography, morphology (shape and size), and distribution of this compound powders. sapub.orgresearchgate.net In SEM, a focused beam of electrons is scanned across the sample's surface, generating various signals that are used to form an image. The resulting micrographs provide a three-dimensional appearance, revealing the texture and shape of the particles. sapub.org
Analysis of LiPO₃ powders can reveal morphologies ranging from irregular grains to more defined shapes, depending on the synthesis method. For instance, solid-state reaction methods, which involve grinding precursors, can result in particles with a specific size range, such as 5-10 μm. google.com SEM analysis is crucial for confirming the effectiveness of such synthesis controls.
Table 2: Typical Particle Characteristics Observable by SEM
| Characteristic | Description | Importance |
|---|---|---|
| Morphology | The shape and surface features of individual particles (e.g., spherical, irregular, plate-like). | Affects packing density, flowability, and surface area. |
| Particle Size | The dimensions of individual particles. | Influences reaction kinetics and diffusion pathways. |
| Distribution | The range and statistical spread of particle sizes within a sample. | Determines the homogeneity and consistency of the material. |
| Agglomeration | The extent to which primary particles are clustered together. | Impacts effective surface area and processability. |
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanoscale Features
For probing the internal structure and nanoscale features of this compound, Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) are indispensable. dtu.dk TEM operates by passing a beam of electrons through an ultrathin sample, forming an image based on the electrons that are transmitted. utexas.edu This allows for much higher magnification and resolution than SEM.
TEM analysis can reveal the internal structure of LiPO₃ particles, such as the presence of pores, inclusions, or distinct domains. Selected Area Electron Diffraction (SAED), a technique available in TEM, can be used to obtain diffraction patterns from individual nanoparticles, confirming their crystalline nature and orientation. sapub.org
HRTEM takes this analysis a step further, providing the ability to resolve the atomic lattice of crystalline materials. With HRTEM, it is possible to directly visualize the arrangement of atomic columns within the LiPO₃ crystal structure. This powerful capability allows for the identification of nanoscale features such as:
Crystal Defects: Dislocations, stacking faults, and grain boundaries within the crystal lattice can be directly observed.
Amorphous Regions: HRTEM can clearly distinguish between crystalline regions with ordered lattice fringes and amorphous areas that lack such order. azom.com
Surface Coatings: If LiPO₃ particles are coated with another material (e.g., carbon for conductivity enhancement in battery applications), HRTEM can measure the thickness and uniformity of these nanoscale layers. sapub.org
Through the combined application of these advanced characterization techniques, a comprehensive understanding of this compound's structural architecture, from the atomic to the microscopic level, can be achieved.
Selected Area Electron Diffraction (SAED) for Crystalline Orientation
Selected Area Electron Diffraction (SAED) is a powerful transmission electron microscopy (TEM) technique used to determine the crystallographic structure and orientation of materials. When a high-energy electron beam is passed through a thin specimen of this compound, the electrons are diffracted by the crystalline lattice planes, producing a characteristic diffraction pattern on a detector. The nature of this pattern provides direct insight into the crystallinity of the analyzed region.
The interpretation of the SAED pattern depends on the structure of the this compound sample:
Single-Crystalline: A single-crystal this compound sample will produce a diffraction pattern consisting of a regular array of sharp, distinct spots. The geometric arrangement and spacing of these spots are directly related to the crystal's lattice parameters and its orientation relative to the electron beam. By analyzing this pattern, the specific crystal orientation can be determined.
Polycrystalline: A polycrystalline sample, which is composed of many small, randomly oriented crystallites, will yield a diffraction pattern of concentric rings. Each ring corresponds to a specific set of lattice planes (hkl) that satisfy the Bragg diffraction condition, with the continuous nature of the rings resulting from the random orientation of the numerous grains.
Amorphous: If the this compound sample is amorphous, lacking long-range atomic order, the SAED pattern will consist of broad, diffuse halos, indicating the absence of a crystalline lattice.
Therefore, SAED is a crucial tool for distinguishing between amorphous, polycrystalline, and single-crystal forms of this compound and for precisely mapping the crystalline orientation in nanostructured architectures.
High-Angle Annular Dark Field Scanning Transmission Electron Microscopy (HAADF-STEM) for Atomic Imaging
High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) is an advanced imaging technique that provides direct visualization of atomic structures with high resolution. This method involves scanning a finely focused electron probe across the sample and collecting electrons that have been scattered at very high angles using an annular detector.
The primary contrast mechanism in HAADF-STEM imaging is known as Z-contrast, where 'Z' is the atomic number of the atoms in the sample. The intensity of the scattered electrons collected by the detector is approximately proportional to the square of the atomic number (Z¹·⁷ to Z²). This strong dependence means that elements with higher atomic numbers scatter electrons more strongly and thus appear brighter in the resulting image.
When applied to this compound (LiPO₃), HAADF-STEM can resolve the individual atomic columns within the structure. The constituent elements have distinct atomic numbers:
Phosphorus (P): Z = 15
Oxygen (O): Z = 8
Lithium (Li): Z = 3
Consequently, in a HAADF-STEM image of this compound, the phosphorus atomic columns would appear as the brightest spots, followed by the oxygen columns. The lithium atoms, having a very low atomic number, scatter electrons weakly and are generally difficult to visualize with this technique, often appearing as very low-intensity or dark regions. This capability allows for the direct imaging of the phosphate (PO₄) tetrahedral chains, enabling the study of the atomic arrangement, identification of defects, and characterization of interfaces at the atomic scale.
Spectroscopic Structural Probes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments (e.g., ³¹P, ⁷Li)
Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique for investigating the local atomic environments of specific nuclei. For this compound, ³¹P and ⁷Li NMR are particularly valuable for providing detailed information about the phosphate network and the coordination of lithium ions.
⁷Li NMR: Studies using ⁶Li and ⁷Li solid-state NMR on lithium phosphate glasses have shown that the local coordination environment of lithium can be effectively probed. In metaphosphate glass (xLi₂O·(1-x)P₂O₅ where x=0.5), the lithium atoms are found to have an average coordination number between four and five. This finding from the glassy state is in good agreement with the coordination number and the range of chemical shifts observed for crystalline this compound (LiPO₃). The chemical shift in ⁷Li NMR correlates with the cross-linking of the phosphate tetrahedral network by O-Li-O bridges, providing insight into the degree of polymerization of the glass structure.
³¹P NMR: ³¹P NMR spectroscopy provides information on the connectivity of the phosphate tetrahedra, often described using Qⁿ notation, where 'n' represents the number of bridging oxygen atoms connecting a given PO₄ tetrahedron to neighboring tetrahedra. For a pure metaphosphate composition, the structure is ideally composed of long chains of corner-sharing PO₄ tetrahedra, where each tetrahedron is connected to two others. This corresponds to a Q² speciation. The chemical shift observed in the ³¹P NMR spectrum for this compound is characteristic of this Q² environment, allowing for the confirmation of the metaphosphate network structure and the detection of other phosphate species (e.g., Q¹ pyrophosphate or Q³ branching units) that may be present as impurities or structural defects.
| Technique | Nucleus | Key Findings for this compound |
| Solid-State NMR | ⁷Li | Average Li coordination number is between 4 and 5. |
| Solid-State NMR | ⁷Li | Chemical shift correlates with O-Li-O cross-linking. |
| Solid-State NMR | ³¹P | Confirms the dominant Q² environment of the metaphosphate chain structure. |
Raman Spectroscopy for Vibrational Modes and Network Structure
Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a material, which are sensitive to its molecular structure and chemical bonding. The Raman spectrum of this compound glass is characterized by distinct peaks corresponding to the vibrations of its phosphate chain network.
The primary structural unit in metaphosphate is the Q² tetrahedron (a PO₄ unit sharing two corners), which forms long (PO₃)n chains. The key vibrational modes observed in the Raman spectrum of this compound glass include:
Symmetric Stretching of P-O-P bonds (νs(P-O-P)): A strong band typically observed in the range of 690-710 cm⁻¹. This mode is characteristic of the bridging oxygen atoms that link the PO₄ tetrahedra together to form the metaphosphate chains.
Symmetric Stretching of Non-Bridging Oxygen (νs(PO₂)): A very intense and dominant band appearing around 1170 cm⁻¹. This vibration involves the symmetric stretching of the two non-bridging oxygen atoms on each PO₄ tetrahedron.
Asymmetric Stretching of Non-Bridging Oxygen (νas(PO₂)): A higher frequency shoulder or distinct peak often seen around 1250-1280 cm⁻¹. This corresponds to the asymmetric stretching motion of the same non-bridging oxygen atoms.
The presence and positions of these bands, particularly the strong features associated with the Q² units, allow for the unambiguous identification of the metaphosphate structure.
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Structural Unit |
| ~700 | Symmetric stretch of P-O-P | Bridging Oxygen Linkage |
| ~1170 | Symmetric stretch of PO₂⁻ | Non-Bridging Oxygens |
| ~1280 | Asymmetric stretch of PO₂⁻ | Non-Bridging Oxygens |
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Functional Groups
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a material, providing information about its chemical bonds and functional groups. Like Raman spectroscopy, FTIR is sensitive to the vibrational modes of the phosphate network in this compound.
The FTIR spectrum of this compound is dominated by absorptions related to the vibrations of the (PO₃)n chains. The key absorption bands and their assignments are:
Asymmetric Stretching of P-O-P bonds (νas(P-O-P)): A strong absorption peak is observed around 902 cm⁻¹. This band is characteristic of the asymmetric stretching vibration of the bridging oxygen atoms that form the backbone of the phosphate chains.
Symmetric Stretching of P-O-P bonds (νs(P-O-P)): A weaker band can be found in the 720-780 cm⁻¹ region, corresponding to the symmetric stretching of the P-O-P linkages.
Asymmetric Stretching of PO₂ groups (νas(PO₂)): A very strong and broad absorption band is typically present in the high-frequency region, around 1250-1270 cm⁻¹. This is due to the asymmetric stretching of the terminal P=O bonds (non-bridging oxygens).
Symmetric Stretching of PO₂ groups (νs(PO₂)): A strong band located near 1090-1140 cm⁻¹ is assigned to the symmetric stretching of the PO₂ groups.
Bending Modes: Various O-P-O and PO₂ bending and rocking vibrations occur at lower frequencies, typically below 600 cm⁻¹.
These characteristic absorption bands in the FTIR spectrum serve as a fingerprint for the metaphosphate structure, allowing for the analysis of chemical bonding and the identification of the material.
| FTIR Absorption Band (cm⁻¹) | Vibrational Mode Assignment |
| ~1260 | Asymmetric stretch of PO₂⁻ |
| ~1100 | Symmetric stretch of PO₂⁻ |
| ~902 | Asymmetric stretch of P-O-P |
| ~750 | Symmetric stretch of P-O-P |
| < 600 | O-P-O and PO₂ bending modes |
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top few nanometers of a material's surface. For this compound (LiPO₃), XPS is used to verify the presence of lithium, phosphorus, and oxygen and to confirm their expected oxidation states.
By irradiating the sample with a beam of X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is then calculated, which is characteristic of the element and its chemical environment.
The principal core-level spectra for LiPO₃ are:
Li 1s: The binding energy for the Li 1s peak is expected to be in the range of 55.2-55.7 eV. This position is indicative of lithium in its +1 oxidation state, as commonly found in ionic compounds like phosphates.
P 2p: The phosphorus 2p spectrum shows a peak with a binding energy around 134.5 eV. This value is characteristic of phosphorus in the +5 oxidation state, which is the formal oxidation state for phosphorus within a phosphate group.
O 1s: The oxygen 1s spectrum typically consists of two main components in phosphate glasses. A major peak at a lower binding energy (531-532 eV) is attributed to non-bridging oxygen atoms (P=O), while a smaller peak at a higher binding energy (~533 eV) corresponds to bridging oxygen atoms (P-O-P). Both are characteristic of oxygen in the -2 oxidation state.
Analysis of the XPS spectra provides quantitative information on the surface Li:P:O atomic ratios and confirms the integrity of the metaphosphate's surface chemistry.
| Element | Core Level | Approximate Binding Energy (eV) | Inferred Oxidation State |
| Lithium (Li) | 1s | 55.2 - 55.7 | +1 |
| Phosphorus (P) | 2p | ~134.5 | +5 |
| Oxygen (O) | 1s | 531 - 533 | -2 |
Investigations of Polymorphism and Phase Transitions in this compound Materials
This compound (LiPO₃) is a compound that primarily crystallizes in a monoclinic system. Extensive research has focused on its structure, often derived from the crystallization of its glassy, amorphous state. However, the existence of multiple crystalline polymorphs and the transitions between them are subjects of ongoing scientific investigation. The arrangement of the phosphate tetrahedra and the coordination of the lithium ions can theoretically allow for different stable and metastable crystalline structures, each with distinct physical properties.
The most commonly reported crystalline form of this compound possesses a monoclinic structure. Detailed crystallographic studies have identified the space group for this structure as P2/n. This identification is supported by unit-cell parameter data, which provides a foundational understanding of its atomic arrangement.
While extensive data on polymorphism in other lithium-containing phosphates, such as lithium orthophosphate (Li₃PO₄) and various lithium transition metal phosphates, is available, direct evidence for distinct crystalline polymorphs of pure this compound under varying temperature and pressure is less definitive. The discussion of different space groups in the literature, including Pn and P2₁/n, may suggest the possibility of polymorphism, but comprehensive studies detailing the specific conditions for the formation of these different crystalline phases and the transitions between them are not yet fully established.
A significant area of research has been the phase transition from amorphous (glassy) this compound to its crystalline form. This crystallization process is highly dependent on the thermal history of the material. Studies have shown that the devitrification of LiPO₃ glass can lead to the formation of crystalline LiPO₃, sometimes alongside other phases like Li₄P₄O₁₂ and Li₄P₂O₇, depending on the specific thermal treatment. The predominant mechanism for this transformation is reported to be surface crystallization.
Investigations into the phase transitions of crystalline LiPO₃ are crucial for understanding its stability and potential applications. Techniques such as high-temperature X-ray diffraction (XRD), differential scanning calorimetry (DSC), and Raman spectroscopy are vital tools for identifying subtle structural changes and the energetic profiles of these transitions. While high-pressure studies have been conducted on other lithium phosphates, revealing new polymorphic forms, similar comprehensive investigations specifically on crystalline LiPO₃ are still an emerging area of research.
Below are data tables summarizing the known crystallographic information for the primary monoclinic phase of this compound and the observed crystallization behavior from its amorphous state.
Table 1: Crystallographic Data for Monoclinic this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2/n |
| a | 13.074 Å |
| b | 5.4068 Å |
| c | 16.452 Å |
Table 2: Crystallization Behavior of Amorphous this compound
| Thermal Treatment | Observed Crystalline Phases | Primary Crystallization Mechanism |
|---|
Further research, including in-situ high-temperature and high-pressure diffraction studies, is necessary to fully elucidate the polymorphic landscape of this compound and the thermodynamics and kinetics of its phase transitions.
Theoretical and Computational Modeling of Lithium Metaphosphate Systems
First-Principles Calculations
First-principles calculations, primarily based on Density Functional Theory (DFT), are employed to investigate the electronic and energetic properties of lithium metaphosphate from fundamental quantum mechanics, without reliance on empirical parameters.
DFT calculations are instrumental in determining the ground-state properties of LiPO₃. By modeling cluster structures, such as (Li₂O·P₂O₅)₄ for glassy LiPO₃, researchers can map the potential energy surface to identify multiple low-lying energy minima. acs.org This approach helps in understanding the preferable local structures within the amorphous network. acs.org Studies have found that structures indicating a preference for the formation of P-O-P chains, characteristic of metaphosphates, are the most energetically stable. acs.org
These calculations provide total energies of solid compounds, which are fundamental for determining other thermodynamic properties. aps.orgmit.edu For instance, the total energy of crystalline LiPO₃ has been computed to understand its stability relative to other compositions in the Li-P-O system. kagaku.com
Table 1: DFT-Calculated Total and Formation Energies for LiPO₃ This table presents the calculated total energy of LiPO₃ and its formation energy from binary oxides, as determined by Density Functional Theory.
| Parameter | Method | Value (eV/f.u.) | Source |
|---|---|---|---|
| Reaction Energy (0.5P₂O₅ + 0.5Li₂O → LiPO₃) | DFT (GGA) | -0.422 | aps.org |
| Experimental Reaction Energy | Calorimetry | -0.386 | aps.org |
DFT is crucial for predicting the thermodynamic stability of LiPO₃ by calculating its formation energy. The reaction energy for the formation of this compound from its constituent binary oxides, Li₂O and P₂O₅, has been computed and shows reasonable agreement with experimental values. aps.org Such calculations confirm the thermodynamic stability of the compound. aps.orgkagaku.com
Furthermore, DFT is used to assess the viability of various reaction pathways where LiPO₃ acts as a reactant. For example, the reaction energy for the formation of lithium phosphorus oxynitride (LiPON) from lithium nitride (Li₃N) and LiPO₃ has been calculated. The results indicate that this pathway is thermodynamically favorable, with a significantly exothermic reaction energy. coventry.ac.uk This predictive capability is vital for designing synthesis routes for related materials. coventry.ac.uk Computational studies have also established the theoretical electrochemical stability window of LiPO₃ to be between 2.48 V and 5.00 V. researchgate.net
Table 2: Calculated Reaction Energies Involving LiPO₃ This table showcases DFT-calculated energies for a reaction where LiPO₃ is a key reactant, demonstrating the thermodynamic feasibility of the pathway.
| Reaction Pathway | Method | Calculated Reaction Energy (eV) | Thermodynamic Feasibility | Source |
|---|---|---|---|---|
| Li₃N + LiPO₃ → Li₂PO₂N + Li₂O | DFT | -4.22 | Exothermic / Favorable | coventry.ac.uk |
The electronic band gap is a key parameter determining the electronic conductivity of a material. DFT calculations are a primary method for its prediction. For LiPO₃, the Kohn-Sham band gap has been calculated as part of high-throughput screening studies. berkeley.edu More advanced hybrid functional calculations (HSE) have also been employed to obtain a more accurate value. chemrxiv.org These studies categorize LiPO₃ as a large band gap material, which is indicative of its nature as an electronic insulator. berkeley.educhemrxiv.org
While a large band gap suggests low intrinsic electronic conductivity, this property is strongly influenced by the presence of charged defects. chemrxiv.org Computational analyses indicate that under certain conditions (specifically, in oxygen-rich and lithium-poor environments, corresponding to higher electrochemical potentials), the formation of electronic carriers can become favorable, potentially increasing electronic conductivity. chemrxiv.org
Table 3: Computed Band Gap of this compound This table lists the theoretical band gap of LiPO₃ calculated using different DFT functionals.
| Computational Method | Calculated Band Gap (eV) | Source |
|---|---|---|
| DFT (Kohn-Sham) | 5.86 | berkeley.edu |
| DFT (HSE Hybrid Functional) | > 5 | chemrxiv.org |
The functional properties of materials are significantly influenced by intrinsic point defects, such as vacancies (missing atoms) and anti-site defects (atoms on the wrong crystallographic site). coventry.ac.uk First-principles calculations are used to determine the formation energies of these defects in LiPO₃ to understand their prevalence and impact on performance. chemrxiv.org
Studies have systematically investigated all possible vacancies and anti-site defects in LiPO₃. The calculations reveal that the dominant defects depend on the chemical environment. chemrxiv.org In oxygen-rich and lithium-poor conditions, the formation of lithium vacancies becomes energetically favorable. The presence and concentration of these charged defects are critical as they can act as dopants, influencing the electronic conductivity of the material. chemrxiv.org DFT has also been applied to investigate the structure and properties of paramagnetic point defects (so-called P centers) in metaphosphate glasses. acs.org
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations are a computational method used to study the physical movements of atoms and molecules over time. For LiPO₃, MD simulations are particularly valuable for elucidating the complex mechanisms of lithium ion transport, which underpins its function as a solid electrolyte.
MD simulations of glassy LiPO₃ have revealed that lithium diffusion occurs through a jump mechanism between specific sites within the phosphate (B84403) network. aps.orgresearchgate.net These simulations show that on the timescale of lithium ion movement, the positions of these sites remain relatively unmodified. aps.org
Table 4: Key Findings from MD Simulations of Li-ion Transport in LiPO₃ Glass This table summarizes the primary mechanisms and characteristics of lithium ion transport in amorphous LiPO₃ as revealed by Molecular Dynamics simulations.
| Finding | Description | Source |
|---|---|---|
| Transport Mechanism | Jump-diffusion between nearly unmodified sites in the rigid phosphate glass matrix. | aps.orgresearchgate.net |
| Role of Vacancies | Diffusion is governed by the competition of Li⁺ ions for a small fraction of vacant sites. | aps.org |
| Correlated Motion | Evidence of correlated back-and-forth jumps, especially at short timescales. | aps.org |
| Model Accuracy | MD simulations provide crucial mechanistic insights but can overestimate absolute conductivity values compared to experiments. | kent.ac.uk |
Dynamic Behavior of Phosphate Network Species
The dynamic behavior of the phosphate network in this compound systems is a complex phenomenon governed by the movement of ions and the rearrangement of the phosphate chains. In polycrystalline LiPO₃, lithium ions migrate through interstitial positions between phosphate tetrahedra. researchgate.net This movement is characterized by a significant activation energy of 1.4eV. researchgate.net The structure of the crystalline material imposes constraints that reduce the mobility of the ions. researchgate.net
In the glassy state, the dynamics are considerably different. The disordered structure of Li₂O-P₂O₅ glass provides more pathways for ion movement, leading to an enhancement in DC conductivity by four orders of magnitude compared to its polycrystalline counterpart. researchgate.net The activation energy for lithium ion migration in the glass is substantially lower, at 0.72eV. researchgate.net
Molecular dynamics simulations of LiPO₃ glass below its transition temperature reveal that the movement of lithium ions is not a simple process of random jumps. Instead, it involves correlated back-and-forth jumps between sites, alongside a wide distribution of jump rates. researchgate.net This indicates that the local energy landscape and structure around each lithium site significantly influence its jump dynamics. researchgate.net The dynamic nature of the phosphate network itself, particularly in phosphate triester systems, involves transesterification bond exchange. This exchange allows the network to exhibit viscoelastic behavior, with a more pronounced viscous component at higher temperatures as the rate of bond exchange increases. acs.org
Table 1: Activation Energy for Lithium Ion Migration
| Material | State | Activation Energy (eV) |
|---|---|---|
| LiPO₃ | Polycrystalline | 1.4 |
Molecular Electronic Structure Theory for Glassy Systems
The study of glassy systems like this compound benefits significantly from ab initio molecular electronic structure theory, which uses rigorous quantum-mechanical methods to solve chemical problems. acs.orgwiley.com This theoretical approach provides a foundational understanding of the material at a fundamental level by modeling the electronic structure and interactions between atoms. acs.orgwikipedia.org For this compound glass with the formula Li₂O·P₂O₅, this methodology involves selecting appropriate models and computational methods to investigate the material's properties. acs.org A key aspect of this approach is navigating the potential energy surface, which contains multiple minima, to identify stable structural configurations. acs.org Theoretical predictions of vibrational spectra (infrared and Raman) can then be compared with experimental data to validate the chosen models and methods. acs.org
Cluster Model Development and Validation
To make the computational study of an extended solid like glass tractable, a cluster model approach is employed. acs.org This involves selecting a representative cluster of atoms that is large enough to capture the microscopic characteristics of the real solid but small enough for ab initio calculations. acs.org For this compound glass (Li₂O·P₂O₅), a cluster model comprising four Li₂O molecules and four P₂O₅ molecules, totaling 40 atoms, has been utilized. acs.org
Prediction of Radial and Bond Distribution Functions
Molecular dynamics (MD) simulations are a powerful tool for predicting the structure of glass systems, from which radial distribution functions (RDFs) can be calculated. researchgate.net The RDF, g(r), describes how the atomic density varies as a function of distance from a reference atom. It provides key insights into the short- and medium-range order within the amorphous structure.
For lithium phosphate glasses, RDFs can be calculated for various atom pairs (e.g., P-O, Li-O, O-O, P-P) to determine the average interatomic distances and coordination numbers. researchgate.net The position of the first peak in the RDF for a given pair corresponds to the most probable bond length. For instance, the P-O RDF typically shows a sharp peak indicating the well-defined bond length within the phosphate tetrahedra. The Li-O RDF is generally broader, reflecting a more disordered environment for the lithium ions. By integrating the RDF up to its first minimum, the coordination number can be estimated, revealing the average number of nearest neighbors around a central atom. researchgate.net
Table 2: Simulated Mean Interatomic Distances and Coordination Numbers in a Lithium Phosphate Glass System
| Atom Pair | Mean Interatomic Distance (Å) | Mean Coordination Number |
|---|---|---|
| P–O | 1.55 | 4.0 |
| Li–O | 2.05 | ~4-5 |
| O–O | 2.53 | - |
Note: Data are representative values derived from descriptions in molecular dynamics simulation studies of lithium phosphate glasses. researchgate.net
Computational Thermodynamics and Kinetic Modeling
Computational modeling is crucial for understanding the thermodynamic stability and kinetic processes in lithium phosphate systems. patsnap.com Thermodynamic properties, particularly entropy, play a significant role in determining phase stability and ion diffusion kinetics. patsnap.com First-principles calculations and molecular dynamics simulations are used to model vibrational, configurational, and electronic contributions to entropy, helping to predict how these factors influence material properties. patsnap.com Ab-initio molecular dynamics can be used to generate amorphous structures and investigate their properties, showing that glassy lithium phosphates are thermodynamically meta-stable compared to their crystalline forms. researchgate.net
Kinetic modeling focuses on the rates and mechanisms of processes such as ion transport and phase transformations. For solid-state reactions, models like the Avrami model, which accounts for nucleation and growth, can be more appropriate than simple diffusion-controlled models. acs.orgacs.org These kinetic models are used to determine reaction mechanisms and calculate key parameters like activation energies from experimental data. acs.org For instance, the activation energy for lithium delithiation from a lithium iron phosphate structure has been determined using such models. acs.org This combination of thermodynamic and kinetic modeling provides a comprehensive understanding of the behavior of this compound under various conditions. patsnap.comresearchgate.net
Research on Ionic Conduction and Transport Phenomena in Lithium Metaphosphate Based Materials
Lithium Ion Migration Mechanisms in Crystalline and Amorphous LiPO₃
The arrangement of atoms in lithium metaphosphate significantly influences the mobility of lithium ions. In its crystalline state, the ordered lattice structure imposes specific pathways for ion movement, whereas the disordered nature of amorphous LiPO₃ offers a different landscape for ionic transport.
In polycrystalline LiPO₃, lithium ions navigate through the structure via an "interstitial mechanism." This involves the movement of Li⁺ ions through the spaces, or interstitial positions, located between the phosphate (B84403) tetrahedra that form the backbone of the crystal lattice. researchgate.net This movement is a thermally activated process where ions hop from one interstitial site to another.
Theoretical studies on the crystalline form, specifically γ-Li₃PO₄ which shares structural similarities, propose a more detailed "interstitialcy mechanism." This mechanism involves a concerted motion where an interstitial lithium ion displaces a neighboring lithium ion from its lattice site. This cooperative movement is considered a highly efficient pathway for ion transport. researchgate.net The formation of vacancy-interstitial pairs, known as Frenkel defects, is a prerequisite for this intrinsic diffusion process. researchgate.netresearchgate.net
In the amorphous or glassy state of this compound, the long-range order of the crystalline structure is absent. This disordered network provides a different environment for lithium ion conduction. The mechanism in amorphous LiPO₃ is described as a series of correlated jumps through a network of nearly unmodified sites within the rigid phosphate glass matrix. researchgate.net Molecular dynamics simulations suggest that in amorphous structures, the smaller distances between lithium ions facilitate a collective site-exchange process. This process, coupled with the formation of Frenkel pair defects and the subsequent rotation of Li-Li pairs, leads to a more facile ion migration compared to the crystalline counterpart. researchgate.net
The activation energy (Eₐ) is a critical parameter that quantifies the energy barrier that ions must overcome to move through the material. It directly impacts the ionic conductivity, with lower activation energies generally leading to higher conductivity.
For crystalline LiPO₃, the activation energy for lithium ion migration is influenced by both the energy required to create mobile defects (defect formation energy) and the energy barrier for the ion hopping itself (migration energy). In polycrystalline LiPO₃, an activation energy of 1.4 eV has been reported for the interstitial migration of Li⁺ ions. researchgate.net First-principles calculations for γ-Li₃PO₄ have estimated the migration energy for the interstitialcy mechanism to be as low as 0.2 eV. wfu.edu However, the total activation energy for intrinsic diffusion, which includes the energy to form a vacancy-interstitial pair (approximately 1.6 eV), is calculated to be in the range of 1.0 to 1.2 eV. wfu.edu This theoretical range is in good agreement with experimental values of 1.1 to 1.3 eV. researchgate.netwfu.edu Another study calculated the activation energy for Li vacancy migration in the crystalline form to be 0.4 eV. researchgate.net
In contrast, the amorphous form of this compound exhibits a significantly lower activation energy. For a 50 Li₂O-50 P₂O₅ glass, the activation energy for lithium ion conduction was measured to be 0.72 eV. researchgate.net This substantial reduction in activation energy in the glassy state is a primary reason for its markedly higher ionic conductivity compared to the crystalline form. researchgate.net The disordered structure of the glass, with its inherent free volume and shorter Li-Li distances, is believed to contribute to these lower energy barriers for ion movement. researchgate.net
| Material Form | Conduction Mechanism | Activation Energy (eV) |
| Crystalline LiPO₃ (Polycrystalline) | Interstitial Mechanism | 1.4 researchgate.net |
| Crystalline γ-Li₃PO₄ (Theoretical) | Interstitialcy Mechanism (Migration Energy) | 0.2 wfu.edu |
| Crystalline γ-Li₃PO₄ (Theoretical) | Intrinsic Diffusion (Total Activation Energy) | 1.0 - 1.2 wfu.edu |
| Crystalline LiPO₃ (Theoretical) | Vacancy Migration | 0.4 researchgate.net |
| Amorphous LiPO₃ (50 Li₂O-50 P₂O₅ Glass) | Correlated Jumps / Collective Site-Exchange | 0.72 researchgate.net |
Characterization of Ionic Transport
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to probe the electrochemical properties of materials and their interfaces. nih.gov It measures the impedance of a system over a range of frequencies, allowing for the deconvolution of various electrochemical processes such as ion transport through the bulk material and across interfaces. nih.gov For this compound-based materials, EIS is instrumental in determining the ionic conductivity and understanding the different contributions to the total resistance. researchgate.netpatsnap.com
The experimental setup for EIS typically involves sandwiching the this compound sample between two blocking or non-blocking electrodes. An AC voltage of small amplitude is applied, and the resulting current is measured to determine the impedance. patsnap.com The data is often represented in a Nyquist plot, where the negative imaginary part of the impedance is plotted against the real part.
In the context of this compound, EIS has been used to study various forms of the material, including crystalline, glassy, and glass-ceramic phases. researchgate.net For instance, a comparative study on different phases of this compound revealed significant differences in their conductive properties as determined by impedance spectroscopy. researchgate.net The analysis of the impedance spectra can distinguish between the resistance of the bulk material (grain interior) and the resistance of the grain boundaries.
Table 1: Research Findings from Electrochemical Impedance Spectroscopy on this compound Materials
| Material Form | Key Findings from EIS |
|---|---|
| Crystalline LiPO₃ | High impedance, indicating low ionic conductivity at lower temperatures. researchgate.net |
| Glassy 50Li₂O-50P₂O₅ | Significantly lower impedance compared to the crystalline form, suggesting enhanced ionic conductivity. researchgate.net |
| Glass-ceramic LiPO₃ | Improved conduction characteristics in comparison to the polycrystalline material. researchgate.net |
DC Conductivity Measurements
DC conductivity studies on this compound have shown that the material's structure plays a critical role in its ionic transport properties. For example, the DC conductivity of glassy this compound (often prepared as 50Li₂O-50P₂O₅) is several orders of magnitude higher than that of its crystalline counterpart. researchgate.net This enhancement is attributed to the disordered nature of the glassy structure, which provides more accessible pathways for lithium-ion migration.
The temperature dependence of DC conductivity is often analyzed using the Arrhenius equation to determine the activation energy for ion migration. This activation energy represents the energy barrier that lithium ions must overcome to move through the material. A lower activation energy generally corresponds to higher ionic conductivity.
Table 2: DC Conductivity and Activation Energy of this compound-Based Materials
| Material | DC Conductivity (S·cm⁻¹) | Temperature (°C) | Activation Energy (eV) |
|---|---|---|---|
| Crystalline LiPO₃ | 2.5 x 10⁻⁸ | 280 | 1.4 |
| Glassy 50Li₂O-50P₂O₅ | Enhanced by four orders of magnitude compared to crystalline form | Not specified in the provided text | 0.72 |
| (PEO)₆:LiPO₃ Polymer Complex | 3.1 x 10⁻⁷ | 78 | 0.21 (above softening point) |
Data sourced from a comparative investigation on Li⁺ ion transport in various phases of this compound. researchgate.net
Symmetric Cell Testing for Durability and Critical Current Density
Symmetric cell testing is a crucial method for evaluating the long-term stability and performance of a solid electrolyte in contact with lithium metal electrodes. A symmetric cell is constructed by sandwiching the solid electrolyte, in this case, a this compound-based material, between two identical lithium metal electrodes (Li/LiPO₃/Li). This configuration allows for the study of lithium plating and stripping at the electrode-electrolyte interface.
The durability of the electrolyte is assessed by subjecting the symmetric cell to prolonged galvanostatic cycling, where a constant current is passed back and forth. The voltage response of the cell is monitored over time. A stable voltage profile over numerous cycles indicates good interfacial stability between the lithium metal and the electrolyte. Any significant increase in voltage or voltage fluctuations can signal degradation of the interface or the formation of dendrites.
The critical current density (CCD) is a key parameter determined from symmetric cell tests. researchgate.net It is defined as the maximum current density that the electrolyte can sustain before the growth of lithium dendrites leads to a short circuit. researchgate.net The CCD is typically measured by applying a stepwise increasing current density and monitoring the voltage for a sudden drop, which indicates a short circuit. researchgate.net A higher CCD value is desirable as it suggests a greater ability of the electrolyte to resist dendrite penetration, which is a critical factor for the safety and performance of solid-state batteries. While the general methodology is established, specific CCD values for this compound were not detailed in the provided search results.
Spectroscopic and Materials Science Research on Luminescence in Doped Lithium Phosphate Glasses
Photoluminescence (PL) and Radiophotoluminescence (RPL) Characterization
Photoluminescence is a key analytical technique used to probe the electronic structure and energy levels of dopant ions within the glass. It involves exciting the material with photons and analyzing the subsequent light emission.
The emission and excitation spectra are fundamental to understanding the luminescent behavior of doped glasses. The excitation spectrum reveals the wavelengths of light that are most efficiently absorbed to produce luminescence, while the emission spectrum shows the wavelengths of light emitted by the material.
Neodymium (Nd³⁺): In Nd³⁺-doped phosphate (B84403) glasses, emission spectra typically show three dominant peaks around 904 nm, 1066 nm, and 1334 nm, which correspond to the ⁴F₃/₂ → ⁴I₉/₂, ⁴F₃/₂ → ⁴I₁₁/₂, and ⁴F₃/₂ → ⁴I₁₃/₂ transitions, respectively. researchgate.netresearchgate.net The most intense emission is generally observed at 1066 nm, making these glasses suitable for near-infrared laser applications. researchgate.net
Bismuth (Bi³⁺): Bismuth-doped phosphate zinc lithium (PZL) glasses exhibit a broad emission peak centered at 440 nm (³P₁→¹S₀ transition) when excited by 300 nm light (¹S₀→³P₁ transition). scirp.orgresearchgate.net
Samarium (Sm³⁺): Samarium is known for its strong orange-red emission. In PZL glasses, Sm³⁺ shows a prominent orange emission peak at 601 nm (⁴G₅/₂→⁶H₇/₂ transition) under an excitation of 403 nm (⁶H₅/₂→⁴F₇/₂ transition). scirp.orgresearchgate.net Other emission bands are observed at 564 nm, 643-647 nm, and 706-709 nm. scirp.orgripublication.com
Terbium (Tb³⁺): Tb³⁺-doped phosphate glasses are characterized by their bright green luminescence, with the most intense emission corresponding to the ⁵D₄ → ⁷F₅ transition. researchgate.net
Chromium (Cr), Nickel (Ni), and Zinc (Zn): In lithium-strontium borophosphate glasses, doping with transition metals yields distinct emission profiles. Cr-doped glasses have two emission bands around 348 nm and 369 nm. scientific.netresearchgate.net Ni-doped glasses show a single emission band at approximately 363 nm, while Zn-doped glasses exhibit two bands at 379 nm and 434 nm. scientific.netresearchgate.net
| Doping Ion | Host Glass System | Excitation Wavelength (nm) | Prominent Emission Wavelength (nm) | Associated Transition |
|---|---|---|---|---|
| Nd³⁺ | Lithium Gadolinium Phosphate | 581 | 904, 1066, 1334 | ⁴F₃/₂ → ⁴I₉/₂, ⁴I₁₁/₂, ⁴I₁₃/₂ |
| Bi³⁺ | Phosphate Zinc Lithium (PZL) | 300 | 440 | ³P₁ → ¹S₀ |
| Sm³⁺ | Phosphate Zinc Lithium (PZL) | 403 | 601 | ⁴G₅/₂ → ⁶H₇/₂ |
| Tb³⁺ | Lithium-Aluminum-Zinc Phosphate | 350 | 543 | ⁵D₄ → ⁷F₅ |
| Cr | Lithium-Strontium Borophosphate | - | 348, 369 | - |
| Ni | Lithium-Strontium Borophosphate | - | 363 | - |
| Zn | Lithium-Strontium Borophosphate | - | 379, 434 | - |
Luminescence decay analysis measures the time it takes for the emission intensity to decrease after the excitation source is removed. This provides information about the efficiency of the luminescence process and the presence of non-radiative decay pathways.
In Er³⁺-doped phosphate glasses, a radiative lifetime of 7.05 ms (B15284909) was calculated by fitting experimental data. unipr.itiaea.org
For Sm³⁺-doped zinc phosphate glasses, the decay lifetimes were observed to decrease from 1.25 ms to 0.52 ms as the Sm³⁺ concentration increased from 0.1 to 2.0 mol%. ripublication.com This decrease is indicative of non-radiative energy transfer between Sm³⁺ ions at higher concentrations. ripublication.com
In Bi³⁺/Sm³⁺ co-doped PZL glasses, measured emission decay lifetimes for the Sm³⁺ emission were found to increase slightly from 1.23 ms to 1.37 ms as the Bi³⁺ sensitizer (B1316253) concentration was increased up to an optimal level, suggesting efficient energy transfer. scirp.org
| Doping Ion(s) | Host Glass System | Concentration | Measured Lifetime (ms) |
|---|---|---|---|
| Er³⁺ | Phosphate Glass | "Zero" concentration limit | 7.05 (Radiative) |
| Sm³⁺ | Zinc Phosphate | 0.1 mol% | 1.25 |
| Sm³⁺ | Zinc Phosphate | 2.0 mol% | 0.52 |
| Bi³⁺/Sm³⁺ | Phosphate Zinc Lithium (PZL) | 0.1 - 1.5 mol% Bi³⁺ | 1.23 - 1.37 |
Energy Transfer Mechanisms in Co-doped Lithium Phosphate Glasses
Co-doping glasses with two or more different luminescent ions can lead to energy transfer between them. This phenomenon can be harnessed to enhance the emission of one ion (the activator) by exciting another (the sensitizer) or to enable novel emission properties like up-conversion.
Energy transfer is not always a one-way process. In some co-doped systems, energy can be transferred in both directions between the two dopant ions, depending on the excitation wavelength.
A notable example is the Tb³⁺-Yb³⁺ co-doped phosphate glass system. nih.govresearchgate.net
Down-conversion: When Tb³⁺ ions are excited with blue light (e.g., 488 nm), they can transfer their energy to neighboring Yb³⁺ ions. This results in the quenching of Tb³⁺ green emission and the appearance of Yb³⁺ near-infrared emission around 980 nm. nih.gov
Up-conversion: Conversely, when the same glass is excited with near-infrared light around 980 nm, which is absorbed by the Yb³⁺ ions, an intense green emission from Tb³⁺ can be observed. nih.govresearchgate.net This occurs through a cooperative energy transfer mechanism where two excited Yb³⁺ ions simultaneously transfer their energy to a single Tb³⁺ ion, promoting it to a higher energy level from which it emits visible light. nih.govresearchgate.net
Energy transfer from a sensitizer (donor) to an activator (acceptor) is also well-documented. In Bi³⁺/Sm³⁺ co-doped glasses, energy is transferred from Bi³⁺ to Sm³⁺, which is confirmed by the spectral overlap between the Bi³⁺ emission and Sm³⁺ excitation spectra. scirp.org This process enhances the characteristic orange emission of the Sm³⁺ ions. scirp.orgresearchgate.net Similarly, non-radiative energy transfer from Tb³⁺ to Eu³⁺ has been reported in lithium-aluminum-zinc phosphate glasses. researchgate.net
While increasing the concentration of dopant ions can lead to brighter luminescence, there is typically an optimal concentration beyond which the emission intensity begins to decrease. This phenomenon, known as concentration quenching, occurs when the ions are so close to each other that non-radiative energy transfer processes, which dissipate the energy as heat rather than light, become dominant. ripublication.compolimi.it
Erbium (Er³⁺): In Er³⁺-doped phosphate glasses, increasing the concentration of Er³⁺ ions causes the lifetime of the excited state to decrease due to unwanted energy transfer between adjacent ions. polimi.it This non-radiative decay process is detrimental as it reduces fluorescence emission. unipr.itpolimi.it A quenching concentration for Er³⁺ in one phosphate glass system was calculated to be 9.92 × 10²⁰ ions/cm³. unipr.itiaea.org
Samarium (Sm³⁺): The optimal doping concentration for Sm³⁺ in a zinc phosphate glass system was found to be 0.3 mol%. ripublication.com Beyond this point, the emission intensity decreases due to concentration quenching. ripublication.com
Neodymium (Nd³⁺): Concentration quenching is also observed in Nd³⁺-doped glasses, with studies indicating that emission intensity decreases when the concentration exceeds 1.0 mol%. researchgate.netacs.org
Bismuth (Bi³⁺) in co-doped systems: In Bi³⁺/Sm³⁺ co-doped glasses, the enhancement of Sm³⁺ emission increases with Bi³⁺ concentration up to 1.0 mol%. scirp.orgresearchgate.net Beyond this critical value, a drastic decrease in Sm³⁺ emission is observed, attributed to concentration quenching as the distance between Bi³⁺ ions becomes smaller, leading to self-quenching rather than energy transfer to Sm³⁺. scirp.org
Role of Doping Ions on Luminescent Properties
The choice of doping ion is the primary determinant of the glass's luminescent properties, dictating the wavelengths of absorption and emission.
Nd³⁺: Neodymium is a widely used dopant for high-power laser applications due to its efficient four-level laser emission in the near-infrared region (~1060 nm). researchgate.net Spectroscopic properties are often evaluated using the Judd-Ofelt theory to predict laser performance. researchgate.netresearchgate.netnih.gov
Cr, Ni, Zn: These transition metal ions can be incorporated into phosphate glass matrices to produce luminescence in the ultraviolet and blue regions of the spectrum. scientific.netresearchgate.net For instance, Cr³⁺ can also act as a broadband emitter in the near-infrared (NIR) range. photonics.pl
Bi³⁺: Bismuth ions are effective sensitizers in co-doped systems, absorbing energy and efficiently transferring it to other rare-earth ions like Sm³⁺ to enhance their emission. scirp.orgresearchgate.net
Sm³⁺: Samarium provides strong luminescence in the visible range, particularly a bright reddish-orange light, making Sm³⁺-doped glasses potential candidates for applications in color displays and visible lasers. ripublication.comresearchgate.netnih.gov
Tb³⁺: Terbium is known for its characteristic and intense green emission. researchgate.net It can also serve as an efficient energy donor to other ions, such as Eu³⁺ and Yb³⁺, in co-doped glasses for applications in white light generation or near-infrared emission. researchgate.netnih.gov
Intrinsic Luminescence and Structural Defects in Lithium Phosphate Crystals
The luminescence observed in undoped crystalline materials is known as intrinsic luminescence and is closely linked to the presence of structural defects within the crystal lattice.
Intrinsic Luminescence: Undoped lithium phosphate compounds can exhibit luminescence under various forms of stimulation, such as cathodoluminescence (electron beam), radioluminescence (X-rays or gamma rays), and thermoluminescence (heating after irradiation). nih.gov In studies of undoped lithium magnesium phosphate (LiMgPO₄), a related compound, broad emission bands have been observed around 3.50 eV (354 nm), 2.48 eV (500 nm), and 1.95 eV (635 nm). nih.gov These emissions are not due to impurities but are attributed to intrinsic structural defects within the crystal. nih.govresearchgate.net
Structural Defects: Structural defects are imperfections in the regular arrangement of atoms in a crystal. These can be point defects, such as vacancies (a missing atom) or interstitials (an extra atom in a non-lattice position).
Point Defects: In lithium phosphate materials used in batteries, such as LiFePO₄, point defects like lithium-iron antisite defects (where Li⁺ and Fe²⁺ ions swap positions) are common. ceramics.orgresearchgate.net While often considered detrimental, a certain amount of point defects can actually be beneficial, as they can create new pathways for lithium ion movement, enhancing battery performance. electrochem.org
Vacancies: Phosphorus vacancies have also been identified in LiFePO₄, which was initially surprising due to the stability of the phosphate group. ceramics.org These vacancies, along with anion vacancies that can form F⁺-like centers by trapping electrons, are known to be involved in luminescence phenomena. nih.gov The energy released when an electron recombines with a hole trapped at one of these defect sites can be emitted as light, giving rise to intrinsic luminescence. nih.gov
Advanced Doping and Substitution Studies in Lithium Metaphosphate Compounds
Cationic Substitution in Lithium Iron Phosphate (B84403) Architectures (e.g., Li, Fe, P, O sites)
Cationic substitution is a widely employed strategy to modify the intrinsic properties of lithium iron phosphate (LiFePO₄). This involves replacing the original cations (Li⁺, Fe²⁺, P⁵⁺) with other metal ions, known as dopants. These substitutions can occur at various crystallographic sites within the olivine (B12688019) structure, leading to tailored electrochemical and structural characteristics.
Research has explored a variety of isovalent and aliovalent dopants for each cation site. aip.org Isovalent substitution involves replacing an ion with another of the same charge (e.g., Fe²⁺ with Mn²⁺), while aliovalent substitution uses an ion with a different charge (e.g., Fe²⁺ with Nb⁵⁺ or Li⁺ with Al³⁺). acs.orgresearchgate.net Aliovalent doping, in particular, is a powerful tool as it necessitates charge compensation within the lattice, often leading to the creation of beneficial defects like lithium vacancies or interstitials. researchgate.netnih.gov
Substitution at the Lithium (Li) Site: The Li site is a common target for substitution. Doping with multivalent cations at this site can significantly enhance electronic conductivity. aip.org For instance, controlled substitution of Li⁺ by Al³⁺ can improve material performance by creating Li vacancies. acs.org However, atomistic modeling suggests that, on energetic grounds, LiFePO₄ is not highly tolerant to aliovalent doping at the Li site. acs.org Sodium (Na⁺) has been identified as one of the most promising isovalent dopants for the Li position. aip.orgresearchgate.net
Substitution at the Iron (Fe) Site: The Fe site is the most extensively studied location for cationic substitution. Low favorable energies are found for divalent dopants like Manganese (Mn²⁺), making them common substitutes. acs.orgbath.ac.uk A wide range of other cations, including Cobalt (Co²⁺), Niobium (Nb⁵⁺), Ruthenium (Ru⁴⁺), Magnesium (Mg²⁺), and Chromium (Cr³⁺), have also been successfully introduced to enhance performance. aip.orgresearchgate.netmdpi.com The substitution of Ru for Fe is noted to be energetically favorable. aip.orgresearchgate.net
Substitution at the Phosphorus (P) Site: While less common due to the stability of the phosphate (PO₄)³⁻ polyanion, the P site can also be doped. aip.org The substitution of Germanium (Ge⁴⁺) for P⁵⁺ is considered a viable strategy to intentionally generate charge carriers, such as holes and lithium interstitials. aip.orgresearchgate.net Arsenic (As⁵⁺) has been identified as a promising isovalent dopant for phosphorus. aip.orgresearchgate.net Furthermore, theoretical models have explored the substitution of phosphorus with hydrogen. ceramics.org
| Site | Dopant Ion | Valence State | Primary Effect | Reference |
|---|---|---|---|---|
| Li | Na⁺ | +1 (Isovalent) | Promising isovalent dopant | aip.orgresearchgate.net |
| Li | Al³⁺ | +3 (Aliovalent) | Creates Li vacancies, can suppress anti-site defects at low concentrations | acs.org |
| Fe | Mn²⁺, Co²⁺, Mg²⁺ | +2 (Isovalent) | Energetically favorable, improves mechanical stability | acs.orgresearchgate.net |
| Fe | Nb⁵⁺, Ru⁴⁺, Ti⁴⁺ | +5, +4 (Aliovalent) | Enhances electronic conductivity and Li⁺ diffusion | mdpi.comnih.gov |
| P | Ge⁴⁺ | +4 (Aliovalent) | Generates Li interstitials and holes | aip.orgresearchgate.net |
| P | As⁵⁺ | +5 (Isovalent) | Promising isovalent dopant | aip.orgresearchgate.net |
Anionic Doping Effects
Anionic doping involves the substitution of oxygen atoms within the phosphate framework with other anions. This approach has proven effective in modifying the structural and electronic properties of LiFePO₄. Common anionic dopants include halides like Fluorine (F⁻) and Chlorine (Cl⁻), as well as other chalcogenides like Sulfur (S²⁻). researchgate.net
One of the primary consequences of substituting larger anions for oxygen is an expansion of the crystal lattice. researchgate.net This structural change can have a profound impact on ionic mobility. Density functional theory (DFT) calculations have shown that this lattice expansion significantly facilitates Li-ion diffusion. Specifically, for Cl⁻ and F⁻ doped LiFePO₄, the energy barrier for Li-ion migration is substantially lowered. researchgate.net For example, the barrier can be reduced from 0.572 eV in undoped material to as low as 0.209 eV for Cl⁻ doping and 0.283 eV for F⁻ doping. researchgate.net
Beyond improving ionic transport, anionic doping also enhances electronic conductivity by narrowing the material's forbidden band. researchgate.net Studies have demonstrated that Cl⁻ doping, in particular, can effectively improve the microstructure, structural stability, rate performance, and cycling stability of LiFePO₄. researchgate.net
| Dopant Ion | Site | Key Effects | Reference |
|---|---|---|---|
| F⁻ | Oxygen | Lowers Li-ion migration energy barrier, enhances electronic conductivity, improves rate performance. | researchgate.net |
| Cl⁻ | Oxygen | Significantly lowers Li-ion migration energy barrier (to ~0.209 eV), expands lattice, improves structural stability and rate performance. | researchgate.net |
| S²⁻ | Oxygen | Narrows the band gap to enhance electronic conductivity, expands the lattice. | researchgate.net |
Impact on Crystal Structure and Stability
Cationic doping at the Fe site with elements such as Mn, Co, Nb, and Mo has been shown to improve the mechanical stability of the LiFePO₄ structure. researchgate.net Doping with Co, in particular, can make the material more isotropic, which reduces the degree of anisotropy and thereby lowers the risk of microcracking and shear deformation during repeated charging and discharging cycles. researchgate.net While doping generally does not cause a major transformation of the olivine crystal structure, it does induce subtle changes in lattice parameters. acs.org For example, appropriate amounts of Mg²⁺ doping can reduce the cell volume by shortening the Fe–O and P–O bonds while elongating the Li–O bond, a change that facilitates the diffusion of Li⁺. researchgate.net
Anionic substitution of oxygen with larger ions like F⁻, Cl⁻, or S²⁻ consistently leads to an expansion of the LiFePO₄ lattice. researchgate.net This expansion widens the diffusion channels for lithium ions, contributing to improved ionic conductivity. researchgate.net Doping with F⁻ and Nb⁵⁺ has been shown to effectively alter the lattice structure in a way that reduces internal resistance and shortens the Li⁺ diffusion pathway. mdpi.com
Influence on Electronic Structure and Charge Carrier Generation
A primary limitation of pure LiFePO₄ is its low intrinsic electronic conductivity. Doping is a key strategy to overcome this by directly altering the material's electronic band structure. Pure LiFePO₄ is an insulator with a large band gap (experimental values are around 3.8-4.0 eV). ucsb.edu
Introducing dopants can narrow this band gap, facilitating the movement of electrons between the valence and conduction bands and thus increasing conductivity. nih.gov For example, theoretical analysis indicates that Ru doping can effectively reduce the band gap of LiFePO₄ from 0.771 eV (calculated for a pure system) to 0.582 eV. nih.gov This smaller band gap implies higher electrical conductivity. nih.gov Similarly, doping with elements like Mn, Co, Nb, and Mo also leads to reduced band gaps. nih.gov
Aliovalent doping is particularly effective for generating charge carriers. When a dopant with a different valence state is introduced, the material must maintain charge neutrality. This is often achieved by creating defects that act as charge carriers. nih.govnih.gov For instance, doping with aliovalent ions can induce Li or Fe vacancies, which in turn enhance the concentration of electronic charge carriers (holes). researchgate.netnih.gov A specific strategy involves doping the P site with Ge, which can generate both Li interstitials and holes in the material. aip.orgresearchgate.net
| Dopant | Site | Effect on Band Gap | Impact on Conductivity | Reference |
|---|---|---|---|---|
| Ru | Fe | Reduces calculated band gap (e.g., from 0.771 eV to 0.582 eV) | Increases electronic conductivity | nih.gov |
| Mn, Co, Nb, Mo | Fe | Reduces band gap | Enhances electronic conductivity | nih.gov |
| F⁻, Cl⁻, S²⁻ | O | Narrows the forbidden band | Enhances electronic conductivity | researchgate.net |
| Ge | P | Introduces states in the band gap | Generates holes (p-type carriers) and Li interstitials | aip.orgresearchgate.net |
Creation and Management of Vacancies and Interstitial Defects
Point defects, such as vacancies (missing atoms) and interstitials (extra atoms in the lattice), play a crucial role in the properties of LiFePO₄. Doping is a primary method for controlling the type and concentration of these defects.
The most energetically favorable and commonly discussed intrinsic defect in LiFePO₄ is the Li-Fe anti-site defect, where a Li⁺ ion and a Fe²⁺ ion exchange their crystallographic positions. aip.orgacs.orgbath.ac.ukceramics.org These defects are significant because Fe ions on Li sites can impede or block the one-dimensional channels through which Li ions diffuse, thereby hindering the material's rate capability. acs.orgmit.edu
A key goal of doping strategies is to manage and minimize these detrimental anti-site defects. Research has shown that minor doping (e.g., ≤ 1%) with Al³⁺ can effectively reduce the formation of Fe-on-Li anti-site defects, lowering the defect concentration from 2.04% in undoped material to 1.67%. acs.org However, higher levels of Al-doping can become counterproductive, potentially destabilizing the crystal structure and increasing defect formation. acs.org Similarly, Mg²⁺ doping has been found to prevent the formation of Li-Fe antisite defects. researchgate.net
Aliovalent substitution is the most direct way to intentionally create vacancies and interstitials. To maintain charge balance, the introduction of an aliovalent dopant must be compensated by another charged defect. For example:
Lithium Vacancies (V'Li): Substituting Li⁺ with a higher-valent cation like Al³⁺ (Li₁₋₃ₓAlₓFePO₄) creates lithium vacancies to balance the excess positive charge. acs.org
Lithium Interstitials (Li•i): Substituting a cation with a lower-valent one, such as replacing P⁵⁺ with Ge⁴⁺, can be compensated by the formation of lithium interstitials, which add extra positive charge to the lattice. aip.orgresearchgate.net
Future Perspectives and Advanced Research Trajectories for Lithium Metaphosphate
Novel Material Design Paradigms
The advent of computational modeling has instigated a paradigm shift in materials science, moving beyond traditional trial-and-error methodologies toward accelerated, high-throughput screening and atomistic simulations for the discovery of new electrode and electrolyte materials. wikipedia.org This computational-driven approach is central to designing next-generation lithium metaphosphate-based materials.
One promising direction is the fabrication of "lithium-free" all-solid-state batteries, where a 3D hybrid anode design could mitigate common failure points such as electrode volume change and lithium dendrite growth. escholarship.org Such a design could offer a pathway to high energy density, long-life, and cost-effective solid-state batteries incorporating this compound. escholarship.org Furthermore, the design of multi-electron lithium-ion phosphate (B84403) cathodes by mixing transition metals presents another avenue for enhancing the energy density of phosphate-based materials. lbl.gov
Future designs may also focus on composite structures. For instance, a multi-layer composite anode, such as one combining V₂O₅ and Silicon, can effectively manage volume changes and prevent parasitic reactions with the electrolyte. escholarship.org This strategy could be adapted for this compound to create more durable and long-lasting electrodes. escholarship.org
| Design Paradigm | Key Advantages | Potential Application for this compound |
| Computational High-Throughput Screening | Accelerates discovery of novel materials with desired properties. | Identification of optimal compositions and structures of LiPO₃-based materials for enhanced ionic conductivity and stability. |
| 3D Hybrid Anode Design | Improves cycling stability by mitigating volume change and dendrite growth. escholarship.org | Development of "lithium-free" all-solid-state batteries utilizing a stable LiPO₃ electrolyte. escholarship.org |
| Multi-Electron Phosphate Cathodes | Increases energy density by enabling multiple electron transfers. lbl.gov | Creation of high-capacity cathode materials based on transition metal-doped this compound. |
| Multi-Layer Composite Electrodes | Confines volume expansion and prevents side reactions. escholarship.org | Fabrication of robust anodes or cathodes where LiPO₃ is integrated into a stabilizing matrix. escholarship.org |
Multi-Physics and Multi-Scale Modeling Integration
To fully understand and optimize the performance of this compound in battery systems, it is crucial to integrate multi-physics and multi-scale modeling. This approach allows for the comprehensive analysis of the coupled electrochemical and mechanical responses that occur at both the particle and cell level. mdpi.com The complexity of these interactions necessitates high-performance computing to simulate the various phenomena accurately. unibs.it
A key aspect of this integrated modeling is the use of computational homogenization, which incorporates nano-scale effects into micro-scale models. unibs.itresearchgate.net This technique is vital for predicting how large volume changes during the lithiation and delithiation of electrode materials can lead to mechanical degradation and a loss of electrical contact. researchgate.net By developing models that consider stress-enhanced diffusion and stress-induced overpotential, researchers can gain deeper insights into the electro-chemo-mechanical behavior of this compound-based electrodes. mdpi.com
These advanced models can help in designing new material combinations and geometries that can mitigate damaging phenomena. researchgate.net The goal is to accelerate the development of sustainable and high-performance energy storage solutions by providing a theoretical foundation for material design and optimization. sciopen.commdpi.com
| Modeling Scale | Phenomena Investigated | Relevance to this compound |
| Nano-scale | Lithium ion intercalation, trapping mechanisms, and solid electrolyte interphase (SEI) formation. unibs.it | Understanding the fundamental mechanisms of Li-ion transport and interaction within the LiPO₃ crystal structure. |
| Micro-scale | Particle expansion/contraction, stress distribution within particles and binders, and particle-binder interactions. mdpi.com | Predicting mechanical degradation, cracking, and loss of electrical contact in LiPO₃-based electrodes. researchgate.net |
| Macro-scale | Overall cell voltage, discharge capacity, charging time, and thermal behavior. mdpi.com | Simulating the performance of a full battery cell incorporating this compound to guide engineering and design. |
Exploration of Synergistic Doping Strategies
Ion doping is a widely employed strategy to enhance the electrochemical properties of battery materials by mitigating issues like voltage decay and capacity fading. researchgate.net The exploration of synergistic doping, where two or more elements are introduced simultaneously, offers a promising route to further improve the performance of this compound.
For example, a co-doping strategy involving Na⁺ and F⁻ has been shown to improve the electrochemical performance of Li-rich cathode materials. researchgate.net This co-doping can change the lattice constant and expand the lithium layer spacing, which in turn accelerates Li⁺ diffusion. researchgate.net Additionally, F⁻ doping can reduce the dissolution of transition metal ions and stabilize the layered structure of the cathode material. researchgate.net
The application of similar synergistic doping strategies to this compound could yield significant benefits. For instance, co-doping with elements that enhance both ionic conductivity and structural stability could lead to materials with superior rate capability and cycling durability. The key is to identify dopant combinations that work in concert to address multiple degradation mechanisms.
| Dopant Combination (Example) | Synergistic Effects | Potential Impact on this compound |
| Na⁺ and F⁻ | Expands lithium layer spacing, accelerates Li⁺ diffusion, inhibits detrimental phase transitions, and reduces transition metal dissolution. researchgate.net | Improved rate capability, enhanced cycling stability, and higher reversible capacity. |
| F and P | Can lead to a larger crystal lattice and faster Li-ion diffusion. researchgate.net | Increased capacity and rate capability. |
| Mg and other metals | Can mitigate structural distortion caused by the Jahn-Teller effect in certain cathode materials. sciopen.com | Enhanced structural stability and retention of capacity and voltage upon cycling. |
In-situ and Operando Characterization Techniques
To gain a deeper understanding of the dynamic processes occurring within a battery during operation, in-situ and operando characterization techniques are indispensable. tudelft.nlnih.gov These methods allow for the real-time monitoring of structural evolution, phase transitions, redox mechanisms, and the formation of the solid-electrolyte interphase (SEI). nih.govsciengine.com
Several powerful techniques can be applied to study this compound-based materials:
In-situ X-ray Diffraction (XRD): This technique is used to monitor phase transitions and changes in the crystal structure of the electrode material as the battery is charged and discharged. sciengine.com
In-situ Neutron Measurement: Techniques like neutron diffraction are highly sensitive to light elements such as lithium, making them ideal for studying Li-ion transport and distribution within the electrode structure. sciengine.com
Other Techniques: A variety of other methods, including X-ray, electron, neutron, optical, and scanning probes, can provide valuable information on the structural stability, dynamic properties, chemical environment changes, and morphological evolution of the materials under operating conditions. tudelft.nlnih.gov
The insights gained from these advanced characterization techniques are crucial for understanding degradation mechanisms and for the rational design of improved this compound materials. tudelft.nlnih.gov By correlating real-time structural changes with electrochemical performance, researchers can identify the root causes of performance limitations and develop strategies to overcome them.
| Technique | Information Obtained | Application to this compound Research |
| In-situ / Operando XRD | Real-time monitoring of phase transitions and lattice parameter changes during cycling. sciengine.com | Understanding the structural stability of LiPO₃ during lithiation/delithiation and identifying any intermediate phases. |
| In-situ / Operando Neutron Diffraction | High sensitivity to lithium, enabling the tracking of Li-ion movement and occupancy within the crystal structure. sciengine.com | Elucidating the Li-ion diffusion pathways and mechanisms in LiPO₃-based electrolytes and electrodes. |
| In-situ / Operando Microscopy (e.g., TEM, SEM) | Visualization of morphological and microstructural changes in the electrode materials during operation. rsc.org | Observing particle cracking, SEI formation, and interface evolution in LiPO₃-based systems. |
| In-situ / Operando Spectroscopy (e.g., XAS, Raman) | Probing the local atomic structure, chemical states of elements, and vibrational modes in real-time. rsc.org | Investigating the redox reactions of dopant elements and changes in the chemical environment of the phosphate groups. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
